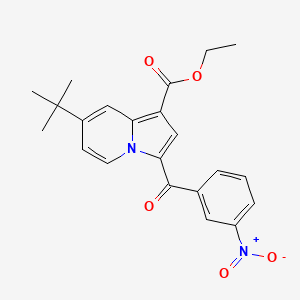
Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate is a complex organic compound with a unique structure that combines an indolizine core with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indolizine core, introduction of the tert-butyl group, and the attachment of the nitrobenzoyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group may play a role in binding to enzymes or receptors, while the indolizine core can interact with nucleic acids or proteins. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Indiacen A and Indiacen B
Uniqueness
Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate is unique due to its combination of functional groups and the indolizine core. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
853329-49-4 |
|---|---|
Formule moléculaire |
C22H22N2O5 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
ethyl 7-tert-butyl-3-(3-nitrobenzoyl)indolizine-1-carboxylate |
InChI |
InChI=1S/C22H22N2O5/c1-5-29-21(26)17-13-19(20(25)14-7-6-8-16(11-14)24(27)28)23-10-9-15(12-18(17)23)22(2,3)4/h6-13H,5H2,1-4H3 |
Clé InChI |
DKIZNCIQHPXWMR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




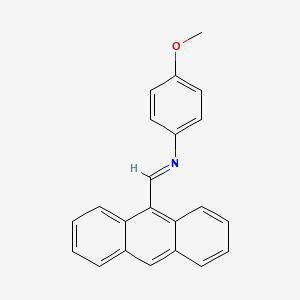
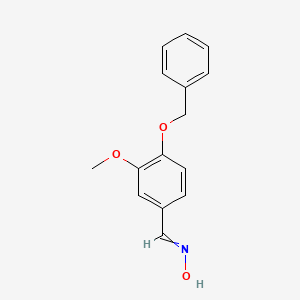
![2-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B11962220.png)
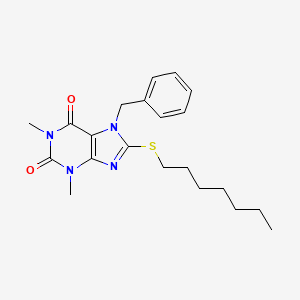
![1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11962222.png)
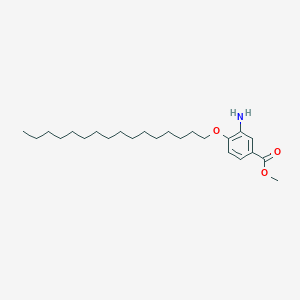
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11962228.png)
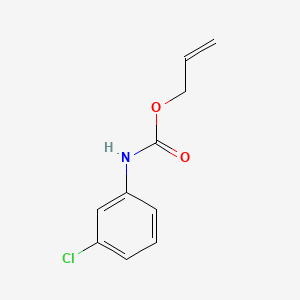
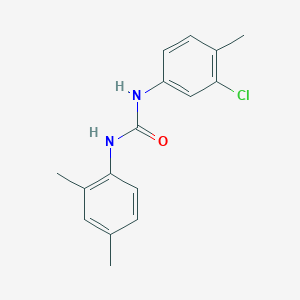
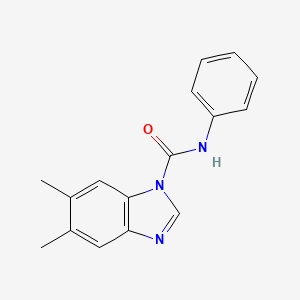
![6-ethyl-2-methyl-7-phenoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B11962255.png)
![4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11962266.png)
